4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide
Description
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide is a bicyclic ammonium compound featuring a norbornane-like framework with a bridgehead nitrogen atom. The bromomethyl substituent at position 4 and the hydrobromide counterion enhance its reactivity and solubility, making it a valuable intermediate in medicinal chemistry and catalysis. Its synthesis often involves functionalization of the 1-azabicyclo[2.2.1]heptane core, which can be derived from trans-4-hydroxy-L-proline via enantioselective methods . The compound has been explored for antimalarial activity, showing moderate efficacy compared to monocyclic piperidine analogs .
Properties
IUPAC Name |
4-(bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c8-5-7-1-3-9(6-7)4-2-7;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDYYNHTDCFMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide typically involves the bromination of 1-azabicyclo[2.2.1]heptane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.
Scientific Research Applications
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
The 1-azabicyclo[2.2.1]heptane core distinguishes the target compound from related bicyclic systems:
- 1-Azabicyclo[2.2.2]octane Derivatives: Compounds like 1-bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide (DABCO derivatives) exhibit a larger ring system (2.2.2 vs. 2.2.1), altering steric and electronic properties.
- 2,5-Diazabicyclo[2.2.1]heptane Derivatives: The addition of a second nitrogen atom (e.g., in (1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide) enables dual hydrogen-bonding interactions, enhancing catalytic efficiency in asymmetric organocatalysis (up to 46% ee in Biginelli reactions) .
Substituent Effects
- Bromomethyl Group : The bromomethyl substituent in the target compound facilitates further alkylation or nucleophilic substitution, a feature shared with 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate . This contrasts with aryl-substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives), which prioritize receptor binding over reactivity .
- Hydrobromide Salt : The hydrobromide counterion improves solubility and crystallinity compared to free bases. Similar salts, like (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr, demonstrate enhanced catalytic performance due to ionic interactions .
Data Table: Key Comparative Features
Biological Activity
4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide is a bicyclic compound characterized by the presence of a bromomethyl group attached to an azabicyclo structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
- IUPAC Name : this compound
- CAS Number : 2260930-67-2
- Molecular Formula : C₇H₁₃Br₂N
- Molecular Weight : 270.99 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of 1-azabicyclo[2.2.1]heptane under controlled conditions, often utilizing reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. This process allows for selective bromination at the desired position, yielding the hydrobromide salt form which is more stable and easier to handle in laboratory settings.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to modifications in the structure and function of these molecules, potentially affecting various biochemical pathways.
Potential Biological Targets
Research indicates that this compound may interact with several types of biological targets, including:
- Enzymes : It may act as a reversible or irreversible inhibitor depending on the specific enzyme and conditions.
- Receptors : The compound could modulate receptor activity, influencing signaling pathways.
Case Studies and Research Findings
A number of studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of bicyclic compounds can exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Cytotoxic Effects : Research has indicated that certain azabicyclic compounds possess cytotoxic effects against cancer cell lines, warranting further investigation into their use as anticancer agents.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is ongoing research into its effects on neurotransmitter systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-(Bromomethyl)bicyclo[2.2.1]heptane | Bicyclic | Moderate antibacterial |
| 2-(Bromomethyl)bicyclo[2.2.1]heptane | Bicyclic | Potential cytotoxicity |
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic | Neuroactive properties |
This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of chemical modifications in drug development.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
